molecular formula C9H6BrNO B3021693 6-Bromoquinolin-4-Ol CAS No. 332366-57-1

6-Bromoquinolin-4-Ol

Cat. No. B3021693
M. Wt: 224.05 g/mol
InChI Key: XKLBNOHKHRAXKK-UHFFFAOYSA-N
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Description

6-Bromoquinolin-4-Ol, also known as 6-Bromo-4-hydroxyquinoline , is a chemical compound with the molecular formula C9H6BrNO . It has an average mass of 224.054 Da and a monoisotopic mass of 222.963272 Da .


Synthesis Analysis

The synthesis of new 6-Bromoquinolin-4-Ol derivatives was studied by Chan–Lam coupling utilizing different types of solvents (protic, aprotic, and mixed solvents) and bases . Commercially available 6-bromoquinolin-4-ol was reacted with different types of aryl boronic acids along with Cu (OAc) 2 via Chan–Lam coupling methodology .


Molecular Structure Analysis

The molecular structure of 6-Bromoquinolin-4-Ol consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). In 6-Bromoquinolin-4-Ol, a bromine atom is attached at the 6th position of the quinoline core, and a hydroxyl group (-OH) is attached at the 4th position .


Chemical Reactions Analysis

The chemical reactions involving 6-Bromoquinolin-4-Ol primarily include its synthesis reactions. As mentioned earlier, it can be synthesized from commercially available 6-bromoquinolin-4-ol and different types of aryl boronic acids through the Chan–Lam coupling methodology .


Physical And Chemical Properties Analysis

6-Bromoquinolin-4-Ol has a density of 1.7±0.1 g/cm3, a boiling point of 370.7±22.0 °C at 760 mmHg, and a flash point of 178.0±22.3 °C . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

  • Specific Scientific Field : Medicinal Chemistry and Microbiology .
  • Summary of the Application : 6-Bromoquinolin-4-Ol is used in the synthesis of new derivatives that have shown potential against ESBL producing Escherichia coli (ESBL E. coli) and methicillin-resistant Staphylococcus aureus (MRSA) .
  • Methods of Application or Experimental Procedures : The synthesis of new 6-Bromoquinolin-4-Ol derivatives was achieved by Chan–Lam coupling utilizing different types of solvents (protic, aprotic, and mixed solvents) and bases . Commercially available 6-bromoquinolin-4-ol was reacted with different types of aryl boronic acids along with Cu(OAc)2 via Chan–Lam coupling methodology utilizing the protic and aprotic and mixed solvents .
  • Results or Outcomes : The molecules exhibited very good yields with methanol, moderate yields with DMF, and low yields with ethanol solvents, while the mixed solvent CH3OH/H2O (8:1) gave more excellent results as compared to the other solvents . The in vitro antiseptic values against ESBL E. coli and MRSA were calculated at five different deliberations (10, 20, 30, 40, 50 mg/well) by agar well diffusion method .

Safety And Hazards

When handling 6-Bromoquinolin-4-Ol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

6-bromo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLBNOHKHRAXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00932579
Record name 6-Bromoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoquinolin-4-Ol

CAS RN

145369-94-4
Record name 6-Bromoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-4-hydroxyquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
W Wang, Y Guo, L Wang, Y OuYang… - … on Applied Science …, 2015 - atlantis-press.com
… The product was cyclized in ether under argon at 210 to get 6 ℃ -bromoquinolin-4-ol. Then reacted with POCl3 to obtain 6-bromo-4-chloroquinoline which was reacted with hydrochloric …
Number of citations: 5 www.atlantis-press.com
F Lei, Y Tu, M Wang, WH Wang… - … conference on Applied …, 2015 - atlantis-press.com
… In conclusion,one novel compound 7 was synthesized from 6-bromoquinolin-4-ol and 2-(4-nitrophenyl)acetonitrile through five steps.The synthetic routecan be used to synthesize 2-(4-((…
Number of citations: 2 www.atlantis-press.com
M Arshad, N Rasool, MU Qamar, SAA Shah… - Molecules, 2022 - mdpi.com
… In light of the therapeutic significance of quinolines, we synthesized a new series of the functionalized derivatives of 6-bromoquinolin-4-ol (1a) by O-alkylated ether synthesis by the …
Number of citations: 2 0-www-mdpi-com.brum.beds.ac.uk
W Zhang, Z Li, M Zhou, F Wu, X Hou, H Luo… - Bioorganic & medicinal …, 2014 - Elsevier
… In addition, the syntheses of 6-bromoquinolin-4-ol, 2g, was accomplished according to the cyclization of 1g in boiling diphenyl ether, which was achieved with 4-bromoaniline in the …
J Li, X Li, Y Tan, X Yu, F Yuan, Z Liu… - Advanced Optical …, 2019 - Wiley Online Library
… 4-Bromoquinoline: The bromination of quinolin-4-ol and its analog 6-bromoquinolin-4-ol was carried out by an improved version of the reported method.12 To the mixture of 10 mmol (…
RV Patel, S Won Park - Current Organic Synthesis, 2014 - ingentaconnect.com
Buchwald-Hartwig coupling reaction was employed to furnish new class of substituted piperazine-fused thio-quinolinyl Schiff bases. Synthesis of thiocarbonyl quinoline moiety was …
J Zhao, L Fang, X Zhang, Y Liang, S Gou - Bioorganic & Medicinal …, 2016 - Elsevier
… Compound 11 was prepared from compound 9 (3-amino-6-bromoquinolin-4-ol) with ClCH 2 COCl or BrCH 2 CH 2 Br yielded compound 10 which underwent a reaction with R 2 X to …
X Lv, H Ying, X Ma, N Qiu, P Wu, B Yang… - European Journal of …, 2015 - Elsevier
… To a 100 mL round-bottomed flask was added 6-bromoquinolin-4-ol (10) (3.0 g, 13.45 mmol), POCl 3 (20 mL) and DMF (0.5 mL). The mixture was stirred at reflux for 6 h. After cooling to …
J Tsoung, AR Bogdan, S Kantor, Y Wang… - The Journal of …, 2017 - ACS Publications
Fused pyrimidinone and quinolone derivatives that are of potential interest to pharmaceutical research were synthesized within minutes in up to 96% yield in an automated Phoenix high…
Number of citations: 39 0-pubs-acs-org.brum.beds.ac.uk
J Lavrado, SA Ohnmacht, I Correia, C Leitão… - …, 2015 - Wiley Online Library
A library of 5‐methylindolo[3,2‐c]quinolones (IQc) with various substitution patterns of alkyldiamine side chains were evaluated for G‐quadruplex (G4) binding mode and efficiency. …

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